molecular formula C19H17FN2O3 B2379697 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797341-28-6

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B2379697
CAS No.: 1797341-28-6
M. Wt: 340.354
InChI Key: RVSZPQZNURXJQB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a research chemical of significant interest in the field of oncology, particularly recognized for its role as a Lysine-Specific Histone Demethylase 1 (LSD1) inhibitor. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates histone H3 on lysine 4 and lysine 9 , and its overexpression is frequently associated with various cancers, including acute myeloid leukemia (AML) and solid tumors. By inhibiting LSD1, this compound promotes the re-expression of silenced tumor suppressor genes and impairs the self-renewal capacity of cancer stem cells. Its spirocyclic core structure is a key pharmacophore that contributes to its binding affinity and selectivity. Research with this compound is primarily focused on elucidating the epigenetic mechanisms driving oncogenesis and evaluating its potential as a therapeutic agent in preclinical models, providing valuable insights for the development of novel epigenetic therapies.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-13-6-8-14(9-7-13)21-18(24)22-11-3-10-19(12-22)16-5-2-1-4-15(16)17(23)25-19/h1-2,4-9H,3,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZPQZNURXJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

a. N-(Diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (CAS 1797022-44-6)

  • Structure : Replaces the 4-fluorophenyl group with a diphenylmethyl moiety.
  • Molecular Weight : 412.48 g/mol (vs. ~340.35 g/mol for the target compound).
  • Lacks the electron-withdrawing fluorine, which may alter metabolic stability compared to the fluorophenyl analog .

b. 3-Phenyl-N-(3-(piperidin-1-yl)propyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide (CAS 875546-95-5)

  • Structure : Incorporates a phenyl group at the 3-position and a piperidinyl-propyl chain.
  • Increased molecular complexity may impact pharmacokinetic properties such as half-life or tissue distribution .
2.2. Piperidine Carboxamides with Heterocyclic Cores

a. 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43)

  • Structure : Replaces the spiro-isobenzofuran core with a benzodiazol-2-one ring.
  • Molecular Weight : 449.1 g/mol (M+H)+.
2.3. Substituent Effects
  • Fluorine vs. Chlorine/Bromine :
    • The 4-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity, often associated with improved metabolic stability and bioavailability compared to bulkier halogens like chlorine or bromine.
  • Aryl vs. Alkyl Substituents :
    • Aryl groups (e.g., diphenylmethyl, phenyl) enhance π-π stacking interactions, while alkyl chains (e.g., piperidinyl-propyl) may improve solubility or conformational flexibility.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features Source
N-(4-fluorophenyl)-3-oxo-3H-spiro[...]-1'-carboxamide (Target) Spiro-isobenzofuran-piperidine 4-fluorophenyl ~340.35 Fluorine-enhanced stability
N-(diphenylmethyl)-3-oxo-3H-spiro[...]-1'-carboxamide Spiro-isobenzofuran-piperidine Diphenylmethyl 412.48 High lipophilicity
3-Phenyl-N-(3-(piperidin-1-yl)propyl)-[...]-carboxamide (875546-95-5) Spiro-isobenzofuran-piperidine Phenyl, piperidinyl-propyl Not reported Enhanced hydrogen bonding
4-(4-Bromo-2-oxo-...)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43) Benzodiazol-piperidine Bromo, 4-chlorophenyl 449.1 (M+H)+ Halogen-rich, potential toxicity

Biological Activity

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a complex organic compound notable for its unique spirocyclic structure, which combines an isobenzofuran moiety with a piperidine ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes available research findings, highlighting the biological activities, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₇FN₂O₃ with a molecular weight of 340.3 g/mol. Its structural characteristics include:

Property Value
Molecular FormulaC₁₉H₁₇FN₂O₃
Molecular Weight340.3 g/mol
CAS Number1797341-28-6

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that derivatives of spirocyclic compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, this compound showed cytotoxic effects in vitro against several cancer cell lines, with IC50 values indicating potent activity at low concentrations.

2. Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, it has been observed to reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory responses.

3. Neuroprotective Properties

Preliminary studies suggest neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound appears to mitigate reactive oxygen species (ROS) production and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Targeting Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission and inflammatory responses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with other similar compounds:

Compound Biological Activity Structural Features
Benzofuran Derivatives (e.g., psoralen)Anticancer, AntimicrobialLacks spirocyclic structure
Piperidine Derivatives (e.g., piperine)Analgesic, AntioxidantSimple piperidine ring without spirocyclic
Other Spirocyclic CompoundsVariable (depends on substituents)Similar spirocyclic structure

Case Studies

Several case studies have explored the biological activities of this compound:

  • Anticancer Study : A recent study found that treatment with this compound resulted in a significant decrease in tumor size in xenograft models.
  • Neuroprotection in Animal Models : In vivo experiments demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta levels.

Q & A

Basic: What are the critical considerations for designing a multi-step synthesis route for this spiro-piperidine compound?

Methodological Answer:
Synthesis requires careful optimization of each step:

  • Step 1 : Formation of the spirocyclic core via cyclization reactions (e.g., acid-catalyzed ring closure) using isobenzofuran and piperidine precursors. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side products .
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Catalyst choice (e.g., Pd/C or CuI) impacts yield and regioselectivity .
  • Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

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